(2S)-2-(4-fluorophenyl)piperidine
Overview
Description
(2S)-2-(4-fluorophenyl)piperidine , also known by its IUPAC name 4-(4-fluorophenyl)piperidine , is a chemical compound with the following properties:
- Molecular Formula : C₁₁H₁₄FN
- Molecular Weight : 179.24 g/mol
- Physical State : Liquid (at 20°C)
- Appearance : Colorless to yellow clear liquid
- Purity : >98.0% (determined by gas chromatography)
- Flash Point : 110°C
- Specific Gravity : 1.09 (at 20/20°C)
- Storage Conditions : Store under inert gas to prevent air sensitivity
Synthesis Analysis
The synthetic route for (2S)-2-(4-fluorophenyl)piperidine involves the reaction of appropriate starting materials, likely a fluorobenzene derivative and piperidine, under controlled conditions. Detailed synthetic methods can be found in relevant literature.
Molecular Structure Analysis
The compound’s structure consists of a piperidine ring (a six-membered nitrogen-containing ring) with a 4-fluorophenyl substituent. The fluorine atom is attached to the phenyl ring at the para position.
Chemical Reactions Analysis
(2S)-2-(4-fluorophenyl)piperidine may participate in various chemical reactions, including nucleophilic substitutions, reductions, and cyclizations. Researchers have explored its reactivity in the context of medicinal chemistry and organic synthesis.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents.
- Melting Point and Boiling Point : Experimental data on these properties would be valuable.
- Spectroscopic Data : NMR spectra confirm the compound’s structure.
Safety And Hazards
- Hazard Statements :
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- Precautionary Measures :
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves, eye protection, and face protection.
- P302 + P352: If on skin, wash with plenty of water.
- P337 + P313: If eye irritation persists, seek medical advice.
- P305 + P351 + P338: If in eyes, rinse cautiously with water.
- P362 + P364: Take off contaminated clothing and wash it before reuse.
- P332 + P313: If skin irritation occurs, seek medical advice.
Future Directions
Researchers should explore the compound’s potential applications, such as drug development, material science, or catalysis. Investigating its interactions with biological targets and optimizing its synthesis could lead to valuable insights.
Please note that this analysis is based on available information, and further research may yield additional details. For a more exhaustive review, consult relevant scientific literature123.
properties
IUPAC Name |
(2S)-2-(4-fluorophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQQDIGGISSSQO-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427419 | |
Record name | (S)-2-(4-Fluoro-phenyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-fluorophenyl)piperidine | |
CAS RN |
1187468-21-8 | |
Record name | (S)-2-(4-Fluoro-phenyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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